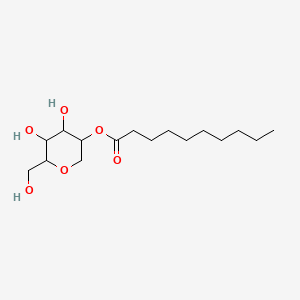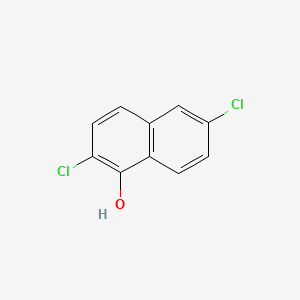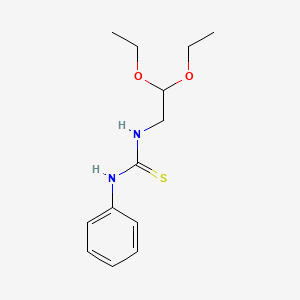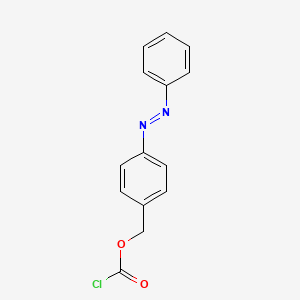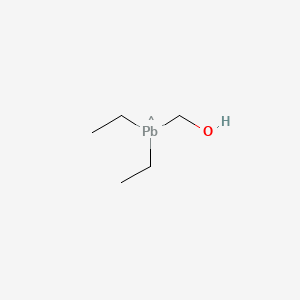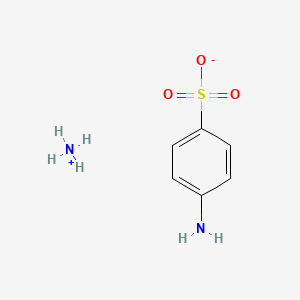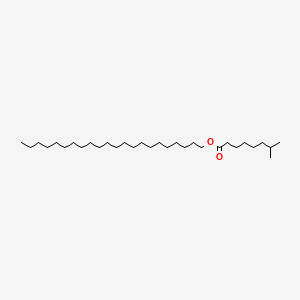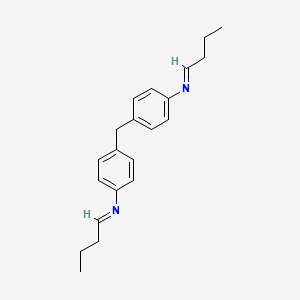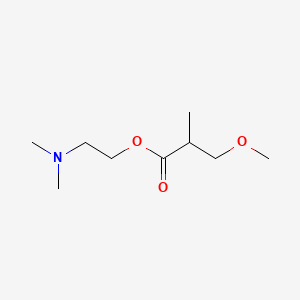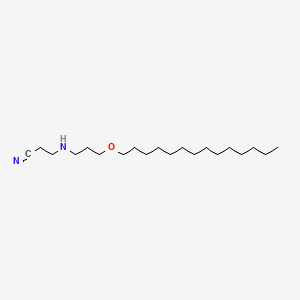
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a tetradecyloxypropylamino substituent. It is a colorless liquid that is soluble in water and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- can be achieved through several methods. One common approach involves the reaction of propanenitrile with 3-(tetradecyloxy)propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitriles or other functionalized compounds.
Applications De Recherche Scientifique
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tetradecyloxypropylamino substituent can interact with various receptors or enzymes. These interactions can modulate biological processes and result in specific effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile compound with a similar structure but without the tetradecyloxypropylamino substituent.
Butyronitrile: Another nitrile compound with a longer carbon chain.
Malononitrile: Contains two nitrile groups and is used in different chemical applications.
Uniqueness
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other nitrile compounds may not be suitable.
Propriétés
Numéro CAS |
180389-78-0 |
|---|---|
Formule moléculaire |
C20H40N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
3-(3-tetradecoxypropylamino)propanenitrile |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-15,17-20H2,1H3 |
Clé InChI |
XDDXXOGSAJFOCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCCNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


